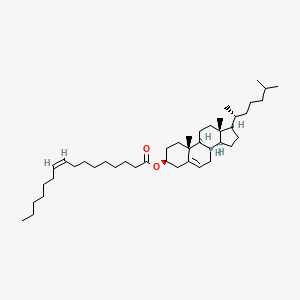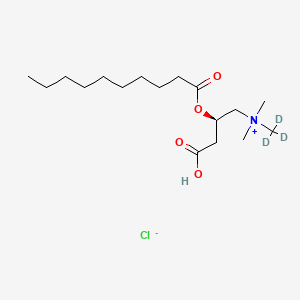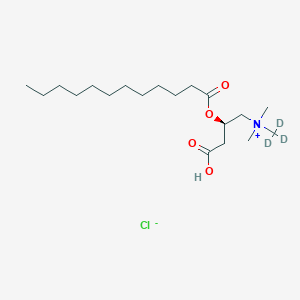![molecular formula C11H22ClNO4 B8088726 (3R)-3-butanoyloxy-4-[dimethyl(trideuteriomethyl)azaniumyl]butanoate;hydrochloride](/img/structure/B8088726.png)
(3R)-3-butanoyloxy-4-[dimethyl(trideuteriomethyl)azaniumyl]butanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-butanoyloxy-4-[dimethyl(trideuteriomethyl)azaniumyl]butanoate;hydrochloride is a stable isotope-labeled compound. It is a derivative of L-carnitine, a naturally occurring compound involved in the metabolism of fatty acids. The compound is often used in scientific research due to its unique properties and high isotopic purity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, followed by purification steps such as crystallization and chromatography. The use of deuterated reagents is crucial to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions
Butyryl-L-carnitine-(N-methyl-d3) hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids.
Reduction: This can result in the formation of alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure specific reaction pathways .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield butyric acid, while reduction could produce butanol .
Scientific Research Applications
Butyryl-L-carnitine-(N-methyl-d3) hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand fatty acid metabolism.
Biology: Helps in studying the role of carnitine in cellular energy production.
Medicine: Investigated for its potential therapeutic effects in conditions like metabolic disorders.
Industry: Used in the development of nutritional supplements and pharmaceuticals.
Mechanism of Action
The compound exerts its effects by participating in the transport of fatty acids into the mitochondria, where they are oxidized to produce energy. The deuterium labeling allows for precise tracking of metabolic pathways and interactions with molecular targets such as enzymes involved in fatty acid oxidation .
Comparison with Similar Compounds
Similar Compounds
- Acetyl-L-carnitine-(N-methyl-d3) hydrochloride
- Propionyl-L-carnitine-(N-methyl-d3) hydrochloride
- Octanoyl-L-carnitine-(N-methyl-d3) hydrochloride
Uniqueness
Butyryl-L-carnitine-(N-methyl-d3) hydrochloride is unique due to its specific chain length and deuterium labeling, which provides distinct advantages in metabolic studies. Its high isotopic purity and stability make it particularly valuable for precise scientific investigations .
Properties
IUPAC Name |
(3R)-3-butanoyloxy-4-[dimethyl(trideuteriomethyl)azaniumyl]butanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4.ClH/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4;/h9H,5-8H2,1-4H3;1H/t9-;/m1./s1/i2D3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYJSBLNSDMCEA-VGBYKQEUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334532-21-6 |
Source


|
| Record name | 1-Propanaminium, 3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-(1-oxobutoxy)-, chloride (1:1), (2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334532-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B8088643.png)
![4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline;hydrochloride](/img/structure/B8088644.png)

![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propan-1-amine;trihydrochloride](/img/structure/B8088662.png)
![2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]ethanamine;hydrochloride](/img/structure/B8088670.png)

![2-[4-[2-(dimethylamino)-2-oxoethyl]piperazin-1-yl]acetic acid;N,N-dimethylformamide](/img/structure/B8088696.png)
![[(1R,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;hydrochloride](/img/structure/B8088698.png)
![5-Amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid;trihydrate](/img/structure/B8088699.png)





